![molecular formula C18H21ClN2O4S B272490 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B272490.png)
1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine, commonly known as CM-156, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of CM-156 is not yet fully understood. However, studies have suggested that it exerts its anti-cancer and anti-inflammatory effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
CM-156 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, CM-156 has been found to reduce the production of reactive oxygen species, which are implicated in inflammation and cancer development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CM-156 is its potential as a therapeutic agent for cancer and inflammation. Its ability to inhibit the growth of cancer cells and reduce inflammation makes it a promising candidate for further development. However, one limitation of CM-156 is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on CM-156. One potential direction is to investigate its efficacy in animal models of cancer and inflammation. Another direction is to study the pharmacokinetics and pharmacodynamics of CM-156 in order to optimize its dosing and administration. Additionally, further studies are needed to elucidate the mechanism of action of CM-156 and identify potential targets for its therapeutic effects.
Méthodes De Synthèse
The synthesis of CM-156 involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 4-methoxyphenylpiperazine in the presence of a base. The resulting compound is then purified through column chromatography to obtain CM-156 in its pure form.
Applications De Recherche Scientifique
CM-156 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. In vitro studies have shown that CM-156 inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, CM-156 has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Formule moléculaire |
C18H21ClN2O4S |
|---|---|
Poids moléculaire |
396.9 g/mol |
Nom IUPAC |
1-(5-chloro-2-methoxyphenyl)sulfonyl-4-(4-methoxyphenyl)piperazine |
InChI |
InChI=1S/C18H21ClN2O4S/c1-24-16-6-4-15(5-7-16)20-9-11-21(12-10-20)26(22,23)18-13-14(19)3-8-17(18)25-2/h3-8,13H,9-12H2,1-2H3 |
Clé InChI |
MKTUSTQBVIJYAZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
SMILES canonique |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



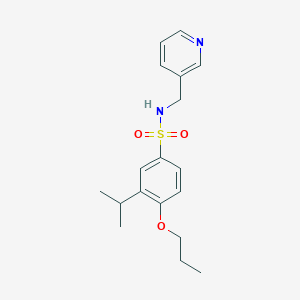


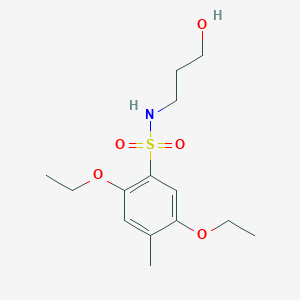
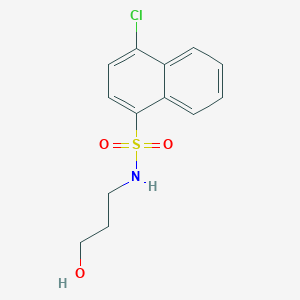
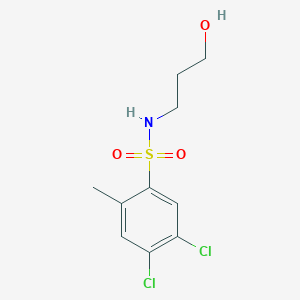
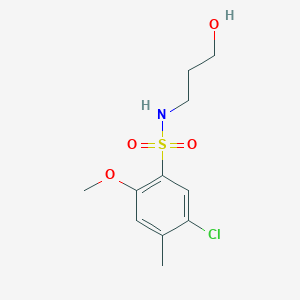



![4-bromo-5-methyl-2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B272497.png)


